
Methyl 5-hydroxy-3,5-dimethyl-4,5-dihydro-1H-pyrazole-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-hydroxy-3,5-dimethyl-4,5-dihydro-1H-pyrazole-1-carboxylate is a pyrazole derivative characterized by its five-membered heterocyclic structure featuring two neighboring nitrogen atoms. Pyrazoles are known for their versatility and have been extensively studied for their diverse biological activities and applications in various fields, including medicine and agriculture .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pyrazole derivatives, including Methyl 5-hydroxy-3,5-dimethyl-4,5-dihydro-1H-pyrazole-1-carboxylate, typically involves the condensation of 1,3-diketones with hydrazines. One common method involves the use of transition-metal catalysts and photoredox reactions . For instance, the condensation of 1,3-diketones with arylhydrazines can be catalyzed by Nano-ZnO to produce substituted pyrazoles .
Industrial Production Methods
Industrial production methods for pyrazole derivatives often employ eco-friendly protocols, such as the use of resinous, nontoxic, thermally stable, and cost-effective catalysts like Amberlyst-70 . These methods offer simple reaction workups and valuable eco-friendly attributes.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-hydroxy-3,5-dimethyl-4,5-dihydro-1H-pyrazole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can yield pyrazoline derivatives.
Substitution: Substitution reactions can occur at the nitrogen atoms or the methyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions include pyrazole oxides, pyrazoline derivatives, and halogenated pyrazoles .
Aplicaciones Científicas De Investigación
Methyl 5-hydroxy-3,5-dimethyl-4,5-dihydro-1H-pyrazole-1-carboxylate has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of Methyl 5-hydroxy-3,5-dimethyl-4,5-dihydro-1H-pyrazole-1-carboxylate involves its interaction with specific molecular targets and pathways. For instance, pyrazole derivatives can inhibit enzymes or interact with DNA to exert their biological effects . The exact molecular targets and pathways depend on the specific application and the structure of the derivative.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Methyl 5-hydroxy-3,5-dimethyl-4,5-dihydro-1H-pyrazole-1-carboxylate include:
3,5-Dimethylpyrazole: A precursor to various ligands used in coordination chemistry.
Methyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate: Another pyrazole derivative with similar structural features.
Uniqueness
What sets this compound apart is its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the hydroxy and carboxylate groups provides unique sites for chemical modifications and interactions with biological targets .
Propiedades
Número CAS |
254734-20-8 |
|---|---|
Fórmula molecular |
C7H12N2O3 |
Peso molecular |
172.18 g/mol |
Nombre IUPAC |
methyl 5-hydroxy-3,5-dimethyl-4H-pyrazole-1-carboxylate |
InChI |
InChI=1S/C7H12N2O3/c1-5-4-7(2,11)9(8-5)6(10)12-3/h11H,4H2,1-3H3 |
Clave InChI |
MHYNETNACUIOMK-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C(C1)(C)O)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


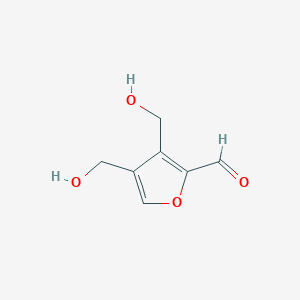
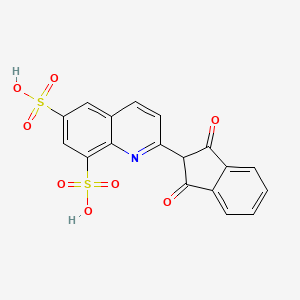
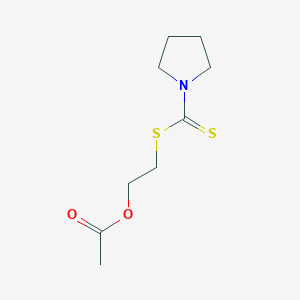
![(1R,2R,4R)-7-Oxabicyclo[2.2.1]heptane-1,2-diylbis(diphenylphosphine)](/img/structure/B12889852.png)
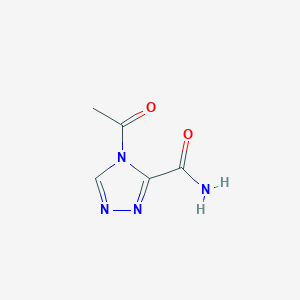
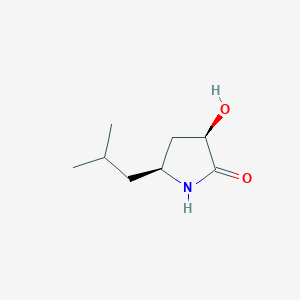
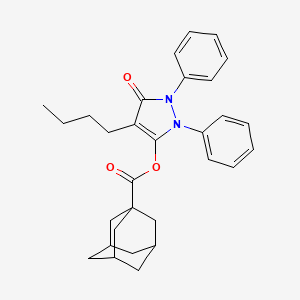
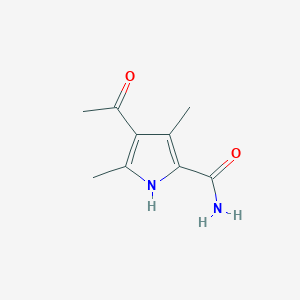
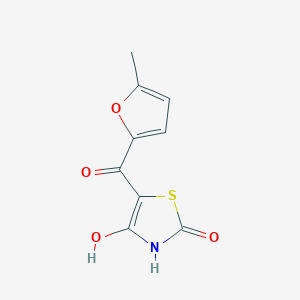
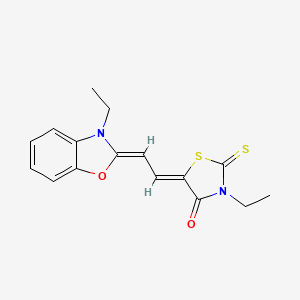
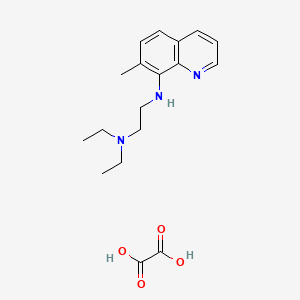
![1h-Pyrrolo[3,2-b]pyridine-6-acetonitrile](/img/structure/B12889892.png)
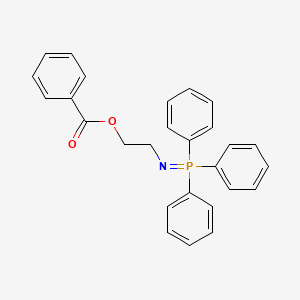
![2-((7-Chlorodibenzo[b,d]furan-2-yl)oxy)ethanol](/img/structure/B12889901.png)
